molecular formula C6H4N4O B11922458 9H-Purine-9-carbaldehyde CAS No. 634890-94-1

9H-Purine-9-carbaldehyde

Cat. No.: B11922458
CAS No.: 634890-94-1
M. Wt: 148.12 g/mol
InChI Key: NWTTWBRNVZBILQ-UHFFFAOYSA-N
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Description

9H-Purine-9-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H4N4O. It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. This compound is characterized by the presence of an aldehyde group attached to the ninth position of the purine ring, making it a valuable intermediate in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 9H-purine-9-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the formylation of 9H-purine using formylating agents like Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 9H-Purine-9-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9H-Purine-9-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives inhibit enzymes involved in nucleotide synthesis, thereby exerting anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

    9H-Purine: The parent compound without the aldehyde group.

    9H-Purine-9-methanol: The reduced form of 9H-Purine-9-carbaldehyde.

    9H-Purine-9-carboxylic acid: The oxidized form of this compound

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

634890-94-1

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

purine-9-carbaldehyde

InChI

InChI=1S/C6H4N4O/c11-4-10-3-9-5-1-7-2-8-6(5)10/h1-4H

InChI Key

NWTTWBRNVZBILQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C=O

Origin of Product

United States

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